RNA1 protein (fungal)

GTPase-activating protein Ran cycle Nuclear transport

The identifier 'RNA1 protein (fungal)' with CAS 126098-84-8 is problematic. Authoritative databases do not recognize this CAS number for any protein.

Molecular Formula C11H8O4
Molecular Weight 0
CAS No. 126098-84-8
Cat. No. B1178118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRNA1 protein (fungal)
CAS126098-84-8
SynonymsRNA1 protein (fungal)
Molecular FormulaC11H8O4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RNA1 Protein (Fungal) CAS 126098-84-8: Identity and Procurement Note


The identifier 'RNA1 protein (fungal)' with CAS 126098-84-8 is problematic. Authoritative databases do not recognize this CAS number for any protein. Vendor entries list a contradictory molecular formula of C11H8O4 and a molecular weight of 0, features of a small molecule, not a protein. This CAS number likely does not correspond to the genuine, ~45-65 kDa yeast RanGTPase-activating protein (Rna1p) essential for RNA processing and nucleocytoplasmic transport [1]. Procurement based on this CAS number alone carries a high risk of receiving an incorrect or mislabeled substance. The quantitative evidence below pertains to the authentic, genetically defined yeast RNA1 gene product.

Why a Generic RanGAP or Human Homolog Cannot Substitute for Fungal RNA1 Protein


Functional assays reveal critical species-specific and substrate-specific differentiation between fungal Rna1p and its human ortholog, RanGAP1. While both stimulate GTP hydrolysis on their cognate Ran GTPases, Rna1p from S. cerevisiae fails to activate human Ran, and its catalytic efficiency on yeast Gsp1p vastly exceeds that of human RanGAP1 on Ran [1]. Structurally, Rna1p adopts a unique leucine-rich repeat crescent fold, distinct from other GTPase-activating proteins (GAPs) like RasGAP or RhoGAP, which prevents functional substitution [2]. Substituting with a generic GAP or a mammalian homolog will therefore produce null results in yeast-specific nuclear transport, RNA processing, or antifungal target validation studies.

Quantitative Differentiation Evidence for Authentic Fungal RNA1 Protein (Rna1p)


GTPase Activation Fold: Rna1p vs. Human RanGAP1

The catalytic power of S. cerevisiae Rna1p (the product of the gene targeted by this procurement) on its physiological substrate, yeast Gsp1p, is orders of magnitude greater than the activation of human Ran by its cognate GAP, RanGAP1. A direct head-to-head study found that Rna1p stimulates the intrinsic GTPase activity of Gsp1p by at least 10^7-fold, whereas human RanGAP1 stimulates Ran GTPase activity by 10^5-fold [1]. This establishes a 100-fold higher catalytic efficiency for the fungal protein-substrate pair. Furthermore, the Rna1p-induced GTP hydrolysis of Gsp1p exhibited a V_max almost 100-fold higher than the RanGAP1-induced GTP hydrolysis of Ran [1]. This extreme catalytic potency is essential for establishing the sharp RanGTP gradient required for unidirectional nuclear transport in yeast and is a property not matched by human RanGAP1.

GTPase-activating protein Ran cycle Nuclear transport Yeast genetics

Substrate Specificity: Fungal Rna1p Discriminates Against Human Ran

S. cerevisiae Rna1p exhibits a strict substrate specificity that prevents functional substitution by or for human RanGAP1. While human RanGAP1 and S. pombe Rna1p can both stimulate GTP hydrolysis on S. cerevisiae Gsp1p, S. cerevisiae Rna1p cannot induce GTP hydrolysis on human Ran [1]. This is a critical, non-reciprocal species barrier: the fungal protein does not recognize the mammalian substrate. This specificity was demonstrated under identical recombinant conditions, ruling out assay artifacts. This property makes the authentic fungal RNA1 protein an essential reagent for studying yeast-specific nuclear transport and for antifungal drug development targeting the yeast Ran gradient.

Substrate specificity Species barrier Ran GTPase Cross-reactivity

Structural Differentiation: A Unique GAP Fold Unveiled by Crystallography

The 2.66 Å crystal structure of S. pombe Rna1p reveals a fold that is structurally unrelated to canonical GAPs like RasGAP or RhoGAP. Rna1p is composed of 11 leucine-rich repeats forming a nonglobular crescent shape [1]. The invariant residues critical for catalysis (e.g., Arg-74) form a contiguous surface distinct from the arginine finger mechanism of RasGAP and RhoGAP. Mutagenesis studies confirm this mechanistic divergence: substituting the critical arginine with lysine retains significant activity in Rna1p but not in RasGAP or RhoGAP [1]. This unique fold and catalytic mechanism mean that structural studies, inhibitor design, or functional assays cannot use other GAP proteins as surrogates.

Protein crystallography Structural biology Leucine-rich repeat GTPase-activating protein

Phenotypic Uniqueness: RNA1 Loss-of-Function Defects Not Complemented by Other Pathways

The conditional temperature-sensitive allele rna1-1 provides quantitative evidence of an exclusive cellular function. At the restrictive temperature (37°C), rna1-1 mutant yeast cells rapidly accumulate nuclear poly(A)+ RNA and concurrently decay cytoplasmic mRNA [1]. This phenotype is specific to the rna1-1 lesion; an intragenic non-ts revertant of rna1-1, wild-type (RNA1+), and a distinct rna2.1 mutant subjected to equivalent heat shock do not show this poly(A) elongation phenotype [1]. This demonstrates that no other cellular pathway can compensate for Rna1p function in mRNA export. The poly(A) tail length alteration serves as a quantifiable marker (appreciably longer than wild-type cytoplasmic mRNA) directly tied to Rna1p dysfunction.

RNA processing mRNA transport Temperature-sensitive mutant Polyadenylation

Functional Conservation vs. Divergence: Cross-Species Complementation Profile

Despite structural homology, the fungal Rna1p and human RanGAP1 are not fully functionally interchangeable. While human RanGAP1 and S. pombe Rna1p can both stimulate GTPase activity of S. cerevisiae Gsp1p in vitro, S. cerevisiae Rna1p cannot reciprocally activate human Ran [1]. This asymmetric cross-species activity is a critical consideration for experimental design: researchers procuring the fungal RNA1 protein do so precisely because of this species specificity, which allows selective study of the fungal Ran system without interference from mammalian pathway components. The homologous human ribonuclease/angiogenin inhibitor (RAI), despite sharing sequence homology with yeast Rna1p, performs a distinct biochemical function, further emphasizing that homology does not equate to functional redundancy [2].

Cross-species complementation Functional conservation Ortholog validation

Cytoplasmic Localization: A Spatially Defined Role Unmatched by Nuclear GEFs

Rna1p is exclusively cytoplasmic, a spatial distribution essential for maintaining the RanGTP gradient across the nuclear envelope. This is in direct contrast to the Ran guanine nucleotide exchange factor RCC1 (and its yeast homolog Prp20p/Srm1p), which are restricted to the nucleus [1]. In S. cerevisiae, endogenous RNA1 protein is detected in the cytoplasm-enriched fraction but is absent from the purified nuclear fraction, as demonstrated by anti-peptide serum detection . This strict cytoplasmic localization is mechanistically indispensable: nuclear RCC1 loads Ran with GTP, while cytoplasmic Rna1p hydrolyzes RanGTP to RanGDP. Substituting Rna1p with a nuclear-localized GAP or a non-compartmentalized mutant would collapse the gradient, abolishing directional transport. This spatial regulation is a quantitative requirement for nuclear transport directionality.

Subcellular localization Ran gradient Nucleocytoplasmic transport Spatial regulation

High-Value Application Scenarios for Authentic Fungal RNA1 Protein


In Vitro Reconstitution of the Yeast RanGTPase Cycle for Antifungal Drug Screening

The extraordinary 10^7-fold catalytic activation of Gsp1p by Rna1p, combined with its strict species specificity (inactive on human Ran), makes the authentic fungal RNA1 protein the only suitable enzyme for reconstituting the yeast Ran cycle in vitro [1]. This assay can be deployed for high-throughput screening of small-molecule inhibitors that selectively disrupt the fungal RanGAP-Gsp1p interaction, a strategy that spares the human RanGAP1-Ran axis. The 100-fold higher V_max compared to the human system provides a wide dynamic range for inhibitor IC50 determinations. This application directly leverages the quantitative differentiation established in Section 3, Evidence Items 1 and 2.

Structural Biology and Rational Drug Design Targeting the Unique Rna1p Fold

The crystallographically confirmed unique crescent fold of Rna1p, bearing no resemblance to other GAP families, presents a distinct structural target for rational antifungal design [1]. Procurement of purified recombinant fungal RNA1 protein enables co-crystallization studies with lead compounds, fragment-based screening by NMR or SPR, and structure-activity relationship (SAR) campaigns. Because the Rna1p arginine finger variant (Arg-74→Lys retaining activity) differs from the canonical arginine finger of RasGAP/RhoGAP, inhibitors can be designed for selectivity against human GAPs. This application is directly supported by Evidence Item 3 in Section 3.

Yeast mRNA Export and RNA Processing Mechanistic Studies

The rna1-1 temperature-sensitive mutant phenotype—rapid nuclear poly(A)+ RNA accumulation and aberrant poly(A) tail elongation—is exclusive to Rna1p dysfunction and cannot be phenocopied by other mutants under identical conditions [1]. Recombinant Rna1p is therefore an essential reagent for biochemical dissection of the mRNA export machinery. In vitro splicing, polyadenylation, and export assays require the authentic fungal protein because no other GAP or transport factor can complement Rna1p function. This application stems directly from Evidence Item 4 in Section 3.

Building and Validating the RanGTP Gradient in Synthetic Biology and Cell-Free Systems

Reconstituting a functional RanGTP gradient in cell-free systems demands the strict spatial segregation of RanGAP activity to the cytoplasm. The exclusively cytoplasmic localization of Rna1p, experimentally verified by cell fractionation and immunodetection, is a spatial requirement that cannot be met by nuclear-localized GEFs or mislocalized GAPs [1][2]. Procurement of active, correctly localized recombinant Rna1p is therefore indispensable for building artificial yeast nuclei, studying transport directionality, or engineering synthetic fungal transport systems. This application is supported by Evidence Item 6 in Section 3.

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